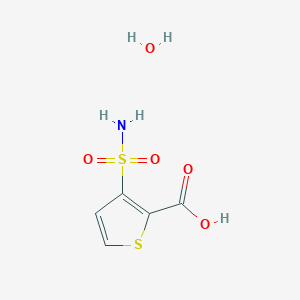

3-(Aminosulfonyl)-2-thiophenecarboxylic acid hydrate

Overview

Description

3-(Aminosulfonyl)-2-thiophenecarboxylic acid hydrate, commonly referred to as ASTC, is a type of organic compound consisting of an aminosulfonyl group linked to a thiophene ring. This compound has been studied for its potential applications in various scientific fields, including in vivo and in vitro research. ASTC has been found to possess a range of biological activities, including anti-inflammatory, anti-bacterial, and anti-oxidant properties. In addition, it has been shown to possess a variety of biochemical and physiological effects on cells, tissues, and organs.

Scientific Research Applications

Synthesis and Antimicrobial Applications

3-(Aminosulfonyl)-2-thiophenecarboxylic acid hydrate is used in the synthesis of new heterocyclic compounds, particularly those incorporating a sulfamoyl moiety, which are suitable for use as antimicrobial agents. This synthesis involves a variety of reactions, leading to compounds like pyrazole derivatives, thiazole, and thiophene derivatives, demonstrating promising antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Heterocycle Synthesis

The compound is also pivotal in the synthesis of novel heterocycles. The cyclization reaction of the aminothiophene yields various novel thieno[3,2-b][1,4]-thiazine 1,1-dioxides and thieno[2,3-e][1,3,4]thiadiazine 4,4-dioxide, illustrating its versatility in heterocyclic chemistry (Stephens & Sowell, 1998).

Catalytic Applications in Organic Synthesis

This chemical serves as a key component in palladium-catalyzed aminosulfonylation of aryl halides, a reaction which enables the formation of aryl N-aminosulfonamides. This process is significant in organic synthesis due to its tolerance of a variety of aryl iodide and hydrazine coupling partners (Nguyen, Emmett, & Willis, 2010).

Asymmetric Synthesis in Organic Chemistry

It is also involved in the asymmetric synthesis of γ- and δ-sultams. This involves a diastereoselective nucleophilic addition to the CN double bond of ω-SAMP-hydrazonosulfonates, leading to the formation of various 3-substituted sultams in good to excellent yields and high enantiomeric excesses (Enders, Moll, & Bats, 2006).

Construction Material Research

In construction material research, aminosulfonic acid-based superplasticizers, which may contain this compound, show potential in improving the carbonation resistance of hydration products of tricalcium silicate and tricalcium aluminate. This improvement is vital for the durability of concrete structures (He, Shi, Li, & Song, 2012).

Biochemical Analysis

Biochemical Properties

3-(Aminosulfonyl)-2-thiophenecarboxylic acid hydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, this compound has been shown to interact with carbonic anhydrase enzymes, inhibiting their activity . This inhibition can affect the regulation of pH and ion balance in cells. Additionally, this compound can form complexes with metal ions, which may alter the function of metalloproteins and enzymes involved in oxidative stress responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating signaling pathways such as the MAPK/ERK pathway . It also affects gene expression by altering the transcriptional activity of certain genes involved in cell cycle regulation and apoptosis . Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, its binding to carbonic anhydrase enzymes results in enzyme inhibition, affecting the enzyme’s ability to catalyze the hydration of carbon dioxide . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These interactions lead to changes in the expression of genes involved in cell proliferation, apoptosis, and stress responses .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term exposure to this compound in cell cultures has been associated with sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing adverse effects . These findings underscore the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as carbonic anhydrase and cytochrome P450, influencing their activity and the overall metabolic flux . This compound can also affect the metabolism of other biomolecules, such as amino acids and nucleotides, by modulating the activity of key metabolic enzymes . These interactions can lead to changes in cellular energy production, redox balance, and biosynthetic pathways .

Properties

IUPAC Name |

3-sulfamoylthiophene-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4S2.H2O/c6-12(9,10)3-1-2-11-4(3)5(7)8;/h1-2H,(H,7,8)(H2,6,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENOJXULZZEDET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1S(=O)(=O)N)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609399-85-0 | |

| Record name | 2-Thiophenecarboxylic acid, 3-(aminosulfonyl)-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609399-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-7-methoxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1448461.png)

![N-[2-(cyclopropylamino)ethyl]-N-methylcyclopropanamine dihydrochloride](/img/structure/B1448471.png)

![1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1448476.png)